molecular formula C10H12BrNO2 B13549709 Ethyl 3-amino-6-bromo-2-methylbenzoate

Ethyl 3-amino-6-bromo-2-methylbenzoate

Cat. No.: B13549709
M. Wt: 258.11 g/mol
InChI Key: QEGKFJWEVVKGBE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-bromo-2-methylbenzoate: is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group at the 3-position, a bromine atom at the 6-position, and a methyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-6-bromo-2-methylbenzoate typically involves multiple steps starting from readily available precursors. One common method involves the bromination of 2-methylbenzoic acid, followed by esterification and subsequent amination. The general steps are as follows:

    Bromination: 2-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Esterification: The resulting 6-bromo-2-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form Ethyl 6-bromo-2-methylbenzoate.

    Amination: Finally, the ester is subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 3-position, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-6-bromo-2-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom with a methoxy group.

    Oxidation: Potassium permanganate can oxidize the amino group to a nitro group.

    Reduction: Lithium aluminum hydride can reduce the amino group to an alkylamine.

    Hydrolysis: Aqueous sodium hydroxide can hydrolyze the ester group to the carboxylic acid.

Major Products:

    Substitution: Ethyl 3-amino-6-methoxy-2-methylbenzoate.

    Oxidation: Ethyl 3-nitro-6-bromo-2-methylbenzoate.

    Reduction: Ethyl 3-alkylamino-6-bromo-2-methylbenzoate.

    Hydrolysis: 3-amino-6-bromo-2-methylbenzoic acid.

Scientific Research Applications

Ethyl 3-amino-6-bromo-2-methylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-bromo-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 3-amino-6-bromo-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-amino-2-methylbenzoate: Lacks the bromine atom at the 6-position.

    Ethyl 3-amino-6-chloro-2-methylbenzoate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: this compound is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. The combination of these functional groups makes it a versatile intermediate for various chemical transformations and applications.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

ethyl 3-amino-6-bromo-2-methylbenzoate

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)9-6(2)8(12)5-4-7(9)11/h4-5H,3,12H2,1-2H3

InChI Key

QEGKFJWEVVKGBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)N)Br

Origin of Product

United States

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